

# An In-Depth Technical Guide to Ethyl 2iodooxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

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### Introduction

**Ethyl 2-iodooxazole-4-carboxylate** is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in a wide array of biologically active molecules and natural products, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. The presence of an iodine atom at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring provides two reactive sites for further chemical modifications, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of **Ethyl 2-iodooxazole-4-carboxylate**.

## **Core Chemical Properties**

While comprehensive experimental data for **Ethyl 2-iodooxazole-4-carboxylate** is not extensively reported in publicly available literature, the following table summarizes its fundamental properties based on available information.



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> INO <sub>3</sub>	[1][2]
Molecular Weight	267.02 g/mol	[1][2]
CAS Number	1107663-03-5	[1][2]
Appearance	Not specified (likely a solid)	Inferred
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]

## **Spectroscopic Data**

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **Ethyl 2-iodooxazole-4-carboxylate** is not readily available in the searched literature. However, based on the analysis of related oxazole structures, the following spectral characteristics can be anticipated:

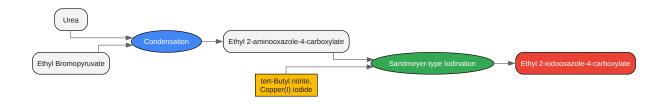
- ¹H NMR: The spectrum would likely show signals corresponding to the ethyl group (a quartet for the -CH<sub>2</sub>- and a triplet for the -CH<sub>3</sub>) and a singlet for the proton at the 5-position of the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.
- ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the oxazole ring. The carbon bearing the iodine atom (C2) would be expected to appear at a characteristic chemical shift.
- IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm<sup>-1</sup>), C=N and C=C stretching vibrations of the oxazole ring, and C-O stretching of the ester and the ether linkage within the ring.



# **Experimental Protocols Synthesis of Ethyl 2-iodooxazole-4-carboxylate**

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-iodooxazole-4-carboxylate** is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the synthesis of its chloro and bromo analogs. The general strategy involves the formation of the oxazole ring followed by halogenation at the 2-position.

Proposed Synthesis Pathway:



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Figure 1: Proposed synthesis of Ethyl 2-iodooxazole-4-carboxylate.

#### Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

This step involves the condensation of urea and ethyl bromopyruvate. While a specific protocol for this reaction was not found, a general procedure for a similar reaction to form an aminothiazole derivative can be adapted.[3]

- Reactants: Urea and Ethyl Bromopyruvate.
- Solvent: A suitable high-boiling solvent like ethanol or dimethylformamide (DMF).
- Conditions: The reaction mixture is typically heated to reflux for several hours.
- Work-up: After cooling, the product is often precipitated by adding water and can be purified by recrystallization.



#### Step 2: Sandmeyer-type Iodination

The conversion of the 2-amino group to a 2-iodo group can be achieved through a Sandmeyertype reaction.

- Reactants: Ethyl 2-aminooxazole-4-carboxylate, a nitrite source (e.g., tert-butyl nitrite or sodium nitrite), and an iodine source (e.g., copper(I) iodide or potassium iodide).
- Solvent: Acetonitrile is a common solvent for this type of transformation.
- Conditions: The reaction is typically carried out at reduced temperatures initially, followed by warming to room temperature or gentle heating.
- Work-up: The reaction mixture is usually quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

# Reactivity and Potential for Further Functionalization

The iodine atom at the 2-position of **Ethyl 2-iodooxazole-4-carboxylate** is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This makes the compound a valuable intermediate for creating libraries of diverse oxazole derivatives for biological screening.

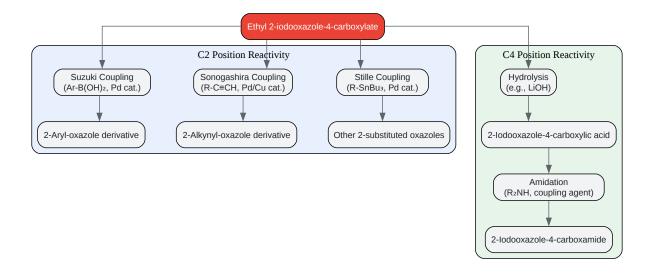
#### **Key Reactions:**

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a carbon-carbon bond, introducing aryl or vinyl groups at the 2-position.
- Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynyl-substituted oxazoles.
- Stille Coupling: Palladium-catalyzed coupling with organostannanes can also be employed for C-C bond formation.



- Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce alkenyl substituents.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-based functional groups.

The ester group at the 4-position can also be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or be used in other transformations.



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Figure 2: Reactivity and functionalization pathways.

## **Potential Applications in Drug Discovery**



Oxazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The ability to readily functionalize **Ethyl 2-iodooxazole-4-carboxylate** at two distinct positions makes it an attractive scaffold for the development of novel therapeutic agents.

While specific biological data for **Ethyl 2-iodooxazole-4-carboxylate** is scarce, the 2-iodooxazole moiety is a key component in various compounds with interesting pharmacological profiles. For instance, derivatives of 2-aminooxazoles have been investigated as potential inhibitors of bacterial enzymes, highlighting the importance of this core structure in the development of new antibacterial agents. The introduction of diverse substituents at the 2-position via cross-coupling reactions could lead to the discovery of potent and selective modulators of various biological targets.

## **Safety Information**

Based on available safety data for similar compounds, **Ethyl 2-iodooxazole-4-carboxylate** is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

Ethyl 2-iodooxazole-4-carboxylate is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its two points of functionality allow for the creation of a wide range of derivatives, which can be screened for various biological activities. While there is a need for more comprehensive characterization of its physical and spectral properties, the inferred synthetic routes and reactivity patterns provide a solid foundation for its use in the discovery and development of new pharmaceuticals. Researchers and scientists in drug development are encouraged to explore the potential of this compound in their quest for novel therapeutic agents.

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